Retinoic Acid

Content Navigation

CAS Number

Product Name

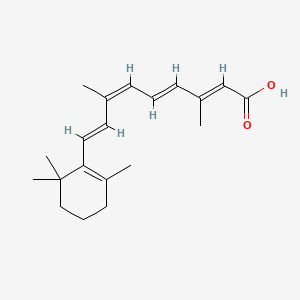

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 1 mg/mL at 72 °F (NTP, 1992)

Practically insoluble in water

Soluble in DMSO; slightly soluble in polyethylene glycol 400, octanol, ethanol; practically insoluble in mineral oil, glycerin

... Soluble in ether; slightly soluble in ... chloroform.

Synonyms

Canonical SMILES

Isomeric SMILES

Retinoic Acid, specifically the all-trans isomer (ATRA or Tretinoin), is the biologically active metabolite of Vitamin A and a potent agonist for retinoic acid receptors (RARs). It is a critical reagent in cell biology for inducing differentiation and a benchmark active pharmaceutical ingredient in dermatology. However, its utility is defined by its inherent instability to light, heat, and oxidation, making the selection of this specific compound over more stable precursors like retinyl palmitate or synthetic analogs a critical, process-dependent procurement decision.

References

- [1] Tretinoin. IUPHAR/BPS Guide to PHARMACOLOGY.

- [2] Tretinoin Therapy. Department of Dermatology, University of Tokyo Hospital.

- [3] National Toxicology Program. (2012). Photocarcinogenesis study of retinoic acid and retinyl palmitate in SKH-1 mice (Simulated Solar Light and Topical Application Study). *National Toxicology Program technical report series*, (568), 1–352.

- [4] Tretinoin Explained: How Long It Takes to Work, Shelf Life, Storage & Safety Guide. (2026, January 5).

- [6] Connor, L. (2026, February 16). Tretinoin vs Retinol: Which Is Better for Anti-Aging?

Substituting All-trans-Retinoic Acid (ATRA) is problematic due to significant differences in biological activity and physicochemical properties among its alternatives. Precursors like Retinol and Retinyl Palmitate require enzymatic conversion to become active, resulting in lower potency. Isomers such as 13-cis-retinoic acid exhibit lower binding affinity for nuclear retinoid receptors, functioning more like a pro-drug that must first isomerize to the all-trans form. Synthetic analogs like Adapalene show selective affinity for specific RAR subtypes (RARβ and RARγ), which alters their biological response profile compared to the broad-spectrum activity of ATRA on RARα, β, and γ. These differences in potency, receptor selectivity, and stability make precise compound selection essential for achieving reproducible results in both biological research and formulation development.

References

- [1] Sass, J. O., Förster, A., Bock, U., & Schirmer, A. (2007). All-trans-retinoic acid and 13-cis-retinoic acid: pharmacokinetics and biological activity in different cell culture models of human keratinocytes. *Skin pharmacology and physiology*, *20*(3), 133–141.

- [2] Rühl, R., Krezel, W., & de Lera, Á. R. (2018). 13-Cis-retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors. *The Journal of investigative dermatology*, *115*(2), 1-7.

- [3] Tolaymat, L., & Zito, P. M. (2021). Adapalene. In *StatPearls*. StatPearls Publishing.

- [4] Retinol vs Retinoids: Absorption Insights from Studies. (n.d.). 2250 Skincare.

- [6] Tretinoin vs. Adapalene: Which Retinoid Is Right for You? (2026, March 22). Inner Balance.

Superior Potency: Direct Receptor Agonism vs. Multi-Step Precursor Conversion

All-trans-retinoic acid (ATRA) is the ready-to-use, active form that binds directly to retinoic acid receptors (RARs). In contrast, precursors require enzymatic conversion, which significantly reduces effective potency. Retinol requires two conversion steps to become retinoic acid, while retinyl esters require three. This makes ATRA approximately 100 times more biologically active than Retinol. This direct action is critical for applications requiring rapid and potent RAR-mediated gene expression without the variability of cellular metabolism.

| Evidence Dimension | Biological Activity / Potency |

| Target Compound Data | Directly active, binds to RARs without conversion. |

| Comparator Or Baseline | Retinol (requires 2 enzymatic conversion steps); Retinyl Esters (require 3 enzymatic conversion steps). |

| Quantified Difference | ~100x more biologically active than Retinol. |

| Conditions | In vivo and in vitro biological systems requiring conversion of precursors to the active acid form. |

For dose-critical assays or high-potency formulations, procuring the active form avoids the inefficiencies and variability of metabolic conversion required by precursors like retinol.

Process & Handling Liability: Defined Photodegradation Profile vs. More Stable Esters

All-trans-retinoic acid is highly sensitive to UV radiation. In one study, exposure of a formulation to 5 Minimum Erythemal Doses (MED) of UV radiation caused an 86% decline in the peak UV absorbance of retinol, a closely related and similarly unstable compound. In contrast, Retinyl Palmitate, while also UV-sensitive, is known to be more thermally stable than retinol and is the most common ester used in cosmetic formulations due to this improved (though still limited) stability. The procurement of ATRA is therefore indicated for high-potency applications where light-protected manufacturing and packaging are feasible, whereas the palmitate ester is a common substitute for applications prioritizing stability over maximum activity.

| Evidence Dimension | Photodegradation (as measured by peak UV absorbance loss) |

| Target Compound Data | Highly photolabile; conventional gel formulations can exhibit >85% degradation upon light exposure. |

| Comparator Or Baseline | Retinyl Palmitate: More thermally stable than retinol and the most frequently used ester in cosmetics, though still requires photoprotection. |

| Quantified Difference | While direct head-to-head photodegradation percentages vary by formulation, ATRA and Retinol consistently show high degradation (>80%), necessitating the use of more stable (but less potent) esters like Retinyl Palmitate for less controlled environments. |

| Conditions | Exposure to UV radiation in various topical formulations. |

This quantifies the trade-off between activity and stability, guiding procurement based on manufacturing capabilities (e.g., UV-blocking packaging) and the required performance level of the final product.

Differential Receptor Selectivity: Broad RAR Activation vs. Targeted Synthetic Analogs

All-trans-retinoic acid (Tretinoin) is a pan-agonist, binding with high affinity to all three retinoic acid receptor (RAR) subtypes: α, β, and γ. In contrast, synthetic third-generation retinoids like Adapalene were specifically designed for greater receptor selectivity. Adapalene binds preferentially to RARβ and RARγ, with little to no affinity for RARα. This difference is critical for research and development. ATRA is the choice for inducing a broad, comprehensive physiological response via all RAR pathways, whereas Adapalene is procured for applications requiring a more targeted effect, often to improve tolerability by avoiding pathways associated with irritation.

| Evidence Dimension | Retinoic Acid Receptor (RAR) Binding Profile |

| Target Compound Data | Binds to RARα, RARβ, and RARγ. |

| Comparator Or Baseline | Adapalene: Binds selectively to RARβ and RARγ. |

| Quantified Difference | Qualitative difference in receptor subtype binding (pan-agonist vs. selective agonist). |

| Conditions | In vitro receptor binding assays. |

This guides procurement for either broad-spectrum biological studies (ATRA) or for developing formulations where targeting specific receptor subtypes is necessary to optimize efficacy and minimize side effects (Adapalene).

Benchmark Reagent for Stem Cell Differentiation Protocols

The use of ATRA is specified in numerous established protocols for the directed differentiation of embryonic and induced pluripotent stem cells, particularly towards neuronal lineages. Its broad and potent agonism of all RAR subtypes provides a strong, reproducible signal for initiating specific developmental pathways. Using less potent precursors like retinol would introduce metabolic variability and compromise experimental reproducibility.

High-Potency Active Ingredient in Dermatological Formulations

For prescription-grade dermatological products targeting photoaging or acne, ATRA is selected for its maximum biological activity. Its direct action on skin cell turnover and collagen synthesis provides faster and more pronounced effects than what can be achieved with less potent, over-the-counter precursors. This choice requires investment in light-protective and airless packaging to mitigate the compound's inherent instability.

Baseline Control in RAR-Pathway Research

In pharmacological and molecular biology studies investigating the RAR signaling cascade, ATRA serves as the essential positive control. Its pan-agonist activity ensures the activation of all RAR subtypes, establishing a baseline response against which the activity of novel selective agonists (like Adapalene) or antagonists can be accurately measured.

References

- [2] Tretinoin Therapy. Department of Dermatology, University of Tokyo Hospital.

- [3] Tretinoin vs Retinol: The Complete Guide to Choosing What's Right for Your Skin. (2026, February 10).

- [4] Rusu, A., Tanase, C., Pascu, G. A., & Todoran, N. (2021). A Clinician's Guide to Topical Retinoids. *Journal of clinical and aesthetic dermatology*, *14*(11), 30–35.

Purity

Physical Description

Cis-retinoic acid is a yellow-orange to orange crystalline powder; orange-brown chunky solid. (NTP, 1992)

Solid

Color/Form

Crystals from ethanol

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 7.85 (est)

Odor

Decomposition

Appearance

Melting Point

372 to 374 °F (NTP, 1992)

178-184

180-182 °C

181 °C

Storage

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (97.56%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Tretinoin is a generic name for a medication derivative of vitamin A (retinol), also commonly known as all-trans retinoic acid (ATRA). Tretinoin can be given systemically or topically for various indications.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Dermatologic Agents; Keratolytic Agents; Retinoids

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. trans-Retinoic acid is included in the database.

Tretinoin gel and cream are indicated for topical application in the treatment of acne vulgaris. The safety and efficacy of the long-term use of this product in the treatment of other disorders have not been established. /Included in US product labeling; Tretinoin, topical/

Tretinoin is used topically as a 0.05 or 0.1% cream for palliative therapy to improve dermatologic changes (e.g., fine wrinkling, mottled hyperpigmentation, roughness) associated with photodamage. /NOT included in US product labeling; Tretinoin, topical/

For more Therapeutic Uses (Complete) data for all-trans-Retinoic acid (9 total), please visit the HSDB record page.

Pharmacology

Alitretinoin is an orally- and topically-active naturally-occurring retinoic acid with antineoplastic, chemopreventive, teratogenic, and embryotoxic activities. Alitretinoin binds to and activates nuclear retinoic acid receptors (RAR) and retinoid X receptors (RXR); these activated receptors act as transcription factors, regulating gene expression that results in the inhibition of cell proliferation, induction of cell differentiation, and apoptosis of both normal cells and tumor cells.

MeSH Pharmacological Classification

ATC Code

D - Dermatologicals

D11 - Other dermatological preparations

D11A - Other dermatological preparations

D11AH - Agents for dermatitis, excluding corticosteroids

D11AH04 - Alitretinoin

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XX - Other antineoplastic agents

L01XX22 - Alitretinoin

Mechanism of Action

Although the precise mechanism(s) of action of tretinoin has not been fully elucidated, it is known that the drug is not a cytolytic agent. Tretinoin induces cellular differentiation and decreases the proliferation of acute promyelocytic leukemia (APL) cells. The PML/RAR-a fusion protein resulting from the chromosomal translocation appears to block myeloid differentiation at the promyelocyte stage, possibly by complexing and inactivating wild-type PML or by inhibiting the normal retinoic acid signaling pathway. In patients with APL who achieve a complete remission with tretinoin therapy, the drug causes an initial maturation of the primitive promyelocytes derived from the cellular leukemic clone followed by a repopulation of the bone marrow and peripheral blood by normal, polyclonal hematopoietic cells. Observations supporting cellular differentiation effects as a mechanism of tretinoin include the absence of bone marrow hypoplasia during induction, the appearance of immunophenotypically unique "intermediate cells" expressing both mature and immature cell surface antigens, and the presence of both Auer rods and the translocation in morphologically mature granulocytes until a late stage of induction. The mechanism by which the population of malignant cells is eliminated is not fully understood but appears to involve apoptosis (programmed cell death). Following induction therapy, the PML/RAR-a fusion protein can be detected in the majority of patients, suggesting that tretinoin alone does not eradicate the leukemic clone.

KEGG Target based Classification of Drugs

Hepatocyte nuclear factor 4 like receptors

Retinoid X receptor (RXR)

NR2B (RXR) [HSA:6256 6257 6258] [KO:K08524 K08525 K08526]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Tretinoin metabolites are excreted in bile and urine. Following administration of radiolabeled tretinoin at doses of 2.75 mg and 50 mg - which are 0.53 to 9.6 times the approved recommended dosage based on 1.7 m2, respectively - approximately 63% of the radioactivity was recovered in the urine within 72 hours, and 31% appeared in the feces within six days.

Tretinoin is rapidly and extensively distributed to tissues following oral administration but does not cross the blood-brain barrier. The apparent volume of distribution (Vd) of intravenous tretinoin is dose-dependent and significantly greater at low doses. The Vd was 0.52 ± 0.12 L/kg after 0.0125 mg/kg and 0.21 ± 0.05 L/kg after 0.25 mg/kg.

No information is available.

/MILK/ It is not known whether topically applied tretinoin is excreted in human milk.

Studies with radiolabeled drug have demonstrated that after the oral administration of 2.75 and 50 mg doses of tretinoin, greater than 90% of the radioactivity was recovered in the urine and feces. Based upon data from 3 subjects, approximately 63% of radioactivity was recovered in the urine within 72 hours and 31% appeared in the feces within 6 days.

A single 45 mg/sq m (approximately 80 mg) oral dose to APL /acute promyelocytic leukemia/ patients resulted in a mean +/- SD peak tretinoin concentration of 347 +/- 266 ng/mL. Time to reach peak concentration was between 1 and 2 hours.

The apparent volume of distribution of tretinoin has not been determined. Tretinoin is greater than 95% bound in plasma, predominately to albumin. Plasma protein binding remains constant over the concentration range of 10 to 500 ng/mL.

For more Absorption, Distribution and Excretion (Complete) data for all-trans-Retinoic acid (12 total), please visit the HSDB record page.

Metabolism Metabolites

Evidence suggests that tretinoin induces its own metabolism. In patients with APL receiving 45 mg/sq m tretinoin daily, urinary excretion of 4-oxo trans retinoic acid glucuronide increased approximately tenfold over the course of 2-6 weeks of continuous therapy, suggesting that increased metabolism of tretinoin may be the primary mechanism leading to the decreased plasma drug concentrations observed during continued administration. Possible mechanisms for the increased clearance of tretinoin with continuous daily dosing of the drug include induction of CYP enzymes or oxidative cofactors and increased expression of cellular retinoic acid binding proteins. Increasing the dosage of tretinoin to compensate for the apparent autoinduction has not been shown to increase therapeutic response. Reduced plasma retinoid concentrations have been associated with relapse and clinical resistance, and some investigators suggest that the clinical failure of tretinoin may be related to a lack of sustained effective concentrations of the drug during prolonged treatment.

Tretinoin metabolites have been identified in plasma and urine. Cytochrome P450 enzymes have been implicated in the oxidative metabolism of tretinoin. Metabolites include 13- cis retinoic acid, 4-oxo trans retinoic acid, 4-oxo cis retinoic acid, and 4-oxo trans retinoic acid glucuronide. In APL /acute promyelocytic leukemia/ patients, daily administration of a 45 mg/SQ m dose of tretinoin resulted in an approximately tenfold increase in the urinary excretion of 4-oxo trans retinoic acid glucuronide after 2 to 6 weeks of continuous dosing, when compared to baseline values.

Ethanol fed rats showed enhanced microsomal retinoic acid metabolism (50%) accompanied by increased microsomal cytochrome P450 content (34%). The increased hepatic microsomal cytochrome P450 dependent metabolism of retinoic acid after chronic ethanol consumption may contribute to the accelerated catabolism of retinoic acid in vivo.

Following ip administration of high doses of 15-(14)C- and 10,11-(3)H-labeled retinoic acid to rats, 3 major metabolites were isolated from feces in microgram amounts by column, thin-layer and high-pressure liquid chromatography. Mass spectrometry provided identification as all-trans-4-oxoretinoic acid, all-trans-5'-hydroxy-retinoic acid and 7-trans-9-cis-11-trans-13-trans-5'-hydroxyretinoic acid.

For more Metabolism/Metabolites (Complete) data for all-trans-Retinoic acid (8 total), please visit the HSDB record page.

Tretinoin has known human metabolites that include 5,6-Epoxy-retinoic acid, 4-Hydroxyretinoic acid, 18-Hydroxyretinoic acid, and All-trans-retinoyl glucuronide.

Tretinoin is a known human metabolite of retinal.

Hepatic Half Life: 0.5-2 hours

Wikipedia

Retinoic_acid

Drug Warnings

/BOXED WARNING/ Retinoic Acid-APL Syndrome. About 25% of patients with APL treated with tretinoin capsules have experienced a syndrome called the retinoic acid-APL (RA-APL) syndrome characterized by fever, dyspnea, acute respiratory distress, weight gain, radiographic pulmonary infiltrates, pleural and pericardial effusions, edema, and hepatic, renal, and multi-organ failure. This syndrome has occasionally been accompanied by impaired myocardial contractility and episodic hypotension. It has been observed with or without concomitant leukocytosis. Endotracheal intubation and mechanical ventilation have been required in some cases due to progressive hypoxemia, and several patients have expired with multi-organ failure. The syndrome generally occurs during the first month of treatment, with some cases reported following the first dose of tretinoin capsules. The management of the syndrome has not been defined rigorously, but high-dose steroids given at the first suspicion of the RA-APL syndrome appear to reduce morbidity and mortality. At the first signs suggestive of the syndrome (unexplained fever, dyspnea and/or weight gain, abnormal chest auscultatory findings or radiographic abnormalities), high-dose steroids (dexamethasone 10 mg intravenously administered every 12 hours for 3 days or until the resolution of symptoms) should be immediately initiated, irrespective of the leukocyte count. The majority of patients do not require termination of tretinoin capsules therapy during treatment of the RA-APL syndrome. However, in cases of moderate and severe RA-APL syndrome, temporary interruption of tretinoin capsules therapy should be considered. /Tretinoin, systemic/

/BOXED WARNING/ During tretinoin capsules treatment about 40% of patients will develop rapidly evolving leukocytosis. Patients who present with high WBC at diagnosis (>5x10 9/L) have an increased risk of a further rapid increase in WBC counts. Rapidly evolving leukocytosis is associated with a higher risk of life-threatening complications. If signs and symptoms of the RA-APL syndrome are present together with leukocytosis, treatment with high-dose steroids should be initiated immediately. Some investigators routinely add chemotherapy to tretinoin capsules treatment in the case of patients presenting with a WBC count of >5x10 9/L or in the case of a rapid increase in WBC count for patients leukopenic at start of treatment, and have reported a lower incidence of the RA-APL syndrome. Consideration could be given to adding full-dose chemotherapy (including an anthracycline if not contraindicated) to the tretinoin capsules therapy on day 1 or 2 for patients presenting with a WBC count of >5x10 9/L, or immediately, for patients presenting with a WBC count of <5x10 9/L, if the WBC count reaches >/= 6x10(9)/L by day 5, or >/= 10x10(9)/L by day 10, or >/=15x10(9)/L by day 28. /Tretinoin, systemic/

/BOXED WARNING/ Teratogenic Effects. Pregnancy Category D. There is a high risk that a severely deformed infant will result if tretinoin capsules are administered during pregnancy. If, nonetheless, it is determined that tretinoin capsules represent the best available treatment for a pregnant woman or a woman of childbearing potential, it must be assured that the patient has received full information and warnings of the risk to the fetus if she were to be pregnant and of the risk of possible contraception failure and has been instructed in the need to use two reliable forms of contraception simultaneously during therapy and for 1 month following discontinuation of therapy, and has acknowledged her understanding of the need for using dual contraception, unless abstinence is the chosen method. Within 1 week prior to the institution of tretinoin capsules therapy, the patient should have blood or urine collected for a serum or urine pregnancy test with a sensitivity of at least 50 mIU/mL. When possible, tretinoin capsules therapy should be delayed until a negative result from this test is obtained. When a delay is not possible, the patient should be placed on two reliable forms of contraception. Pregnancy testing and contraception counseling should be repeated monthly throughout the period of tretinoin capsules treatment. /Tretinoin, systemic/

For more Drug Warnings (Complete) data for all-trans-Retinoic acid (44 total), please visit the HSDB record page.

Biological Half Life

In patients with APL /acute promyelocytic leukemia/ receiving tretinoin orally, a terminal elimination half-life of 0.5-2 hours has been reported following initial dosing.

Use Classification

Methods of Manufacturing

R. Marbet, German patent 2061507; United States of America patent 3746730 (1971, 1973 both to Hoffmann-La Roche).

General Manufacturing Information

Analytic Laboratory Methods

Determination using LC; ... flow rate is 1.0 mL/min.

Ultraviolet absorption using volumetric method; and HPLC method for the analysis of folic acid.

Clinical Laboratory Methods

Storage Conditions

Capsules: Store at 20 deg to 25 °C (68 deg to 77 °F).

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature -20 °C. Storage class (TRGS 510): Non Combustible Solids.

Interactions

To determine whether 2,3,7,8-tetrachlorodibenzo-p-dioxin and retinoic acid would enhance or antagonize the teratogenic effects of the other compound, C57BL/6N dams were treated orally on gestation days 10 or 12 with 10 ml corn oil/kg containing 2,3,7,8-tetrachlorodibenzo-p-dioxin (0-18 ug/kg), retinoic acid (0-200 mg/kg), or combinations of the two chemicals. Dams were killed on gestation day 18 and toxicity and teratogenicity assessed. Coadministration of 2,3,7,8-tetrachlorodibenzo-p-dioxin and retinoic acid had no effect on maternal or fetal toxicity beyond what would be expected by either compound alone. Cleft palate was induced by retinoic acid at lower doses on gestation day 10 than on gestation day 12, but by 2,3,7,8-tetrachlorodibenzo-p-dioxin at lower doses on gestation day 12 than on gestation day 10. Sensitivity to 2,3,7,8-tetrachlorodibenzo-p-dioxin induced hydronephrosis was similar on both gestation days 10 and 12. The limb bud defects were only observed when retinoic acid was administered on gestation day 10, not when given on gestation day 12. No other soft tissue or skeletal malformations were related to administration of 2,3,7,8-tetrachlorodibenzo-p-dioxin or retinoic acid. No effect of 2,3,7,8-tetrachlorodibenzo-p-dioxin was observed on the incidence or severity of limb bud defects induced by retinoic acid, nor did retinoic acid influence the incidence or severity of hydronephrosis induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin. However, the incidence of cleft palate was dramatically enhanced by coadministration of the xenobiotic and vitamin. On both gestation day 10 and 12, the dose-response curves for cleft palate induction were parallel, suggesting some similarities in mechanism between the two compounds. However, combination treatment resulted in a synergistic response that varied with the stage of development and was tissue specific.

Risk of pseudotumor cerebri (intracranial hypertension) is increased in patients receiving tretinoin. Concomitant use of other agents known to cause pseudotumor cerebri or intracranial hypertension, such as tetracyclines, may increase the risk of this condition in patients receiving tretinoin.

Concurrent use of hydroxyurea, which is cytotoxic to cells in S phase, and tretinoin, which induces cells to enter the S phase, may cause a synergistic effect leading to massive cell lysis. Bone marrow necrosis, sometimes fatal, has been reported in patients receiving hydroxyurea during tretinoin therapy. Although some clinicians have administered hydroxyurea in conjunction with tretinoin therapy to reduce leukocytosis, the safety and efficacy of this practice have not been established, and caution is recommended in the use of hydroxyurea in patients receiving tretinoin.

For more Interactions (Complete) data for all-trans-Retinoic acid (14 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Molin S, Ruzicka T. [Treatment for chronic hand eczema]. MMW Fortschr Med. 2009 May 7;151(19):35-7. Review. German. PubMed PMID: 19827442.

3: Garnock-Jones KP, Perry CM. Alitretinoin: in severe chronic hand eczema. Drugs. 2009 Aug 20;69(12):1625-34. doi: 10.2165/11202200-000000000-00000. Review. PubMed PMID: 19678713.

4: Stege H. [Ultraviolet therapy in patients with chronic hand eczema]. Hautarzt. 2008 Sep;59(9):696-702. Review. German. PubMed PMID: 18712324.

5: Molin S, Ruzicka T. [Alitretinoin: a new treatment option for chronic refractory hand eczema]. Hautarzt. 2008 Sep;59(9):703-4, 706-9. Review. German. PubMed PMID: 18704345.

6: Wollina U. Pompholyx: what's new? Expert Opin Investig Drugs. 2008 Jun;17(6):897-904. Review. PubMed PMID: 18491990.

7: Szabo E. Proliferative changes in chemoprevention trials: learning from secondary endpoints. J Natl Cancer Inst. 2007 Nov 7;99(21):1565-7. Epub 2007 Oct 30. PubMed PMID: 17971524.

8: Al-Wadei HA, Schuller HM. Cyclic adenosine monophosphate-dependent cell type-specific modulation of mitogenic signaling by retinoids in normal and neoplastic lung cells. Cancer Detect Prev. 2006;30(5):403-11. Epub 2006 Oct 25. PubMed PMID: 17067750; PubMed Central PMCID: PMC1761122.

9: Mernitz H, Smith DE, Zhu AX, Wang XD. 9-cis-Retinoic acid inhibition of lung carcinogenesis in the A/J mouse model is accompanied by increased expression of RAR-beta but no change in cyclooxygenase-2. Cancer Lett. 2006 Nov 28;244(1):101-8. Epub 2006 Jan 18. PubMed PMID: 16413115.

10: Baumann L, Vujevich J, Halem M, Martin LK, Kerdel F, Lazarus M, Pacheco H, Black L, Bryde J. Open-label pilot study of alitretinoin gel 0.1% in the treatment of photoaging. Cutis. 2005 Jul;76(1):69-73. PubMed PMID: 16144296.

Explore Compound Types